Lipophilicity (XLogP3) vs. 1-Butyl-1,4-diazepane and 1-Isopropyl-1,4-diazepane
The target compound exhibits a computed XLogP3 of 2.2, which is 1.3 log units higher than 1-butyl-1,4-diazepane (XLogP3 0.9) and 1.8 log units higher than 1-isopropyl-1,4-diazepane (XLogP3 0.4) [1][2][3]. This elevated lipophilicity arises from the sec-butyl branching and predicts a >10‑fold difference in octanol/water partition coefficient, directly impacting passive membrane permeability and blood‑brain barrier penetration potential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 1-Butyl-1,4-diazepane: XLogP3 = 0.9; 1-Isopropyl-1,4-diazepane: XLogP3 = 0.4 |
| Quantified Difference | Δ = +1.3 log units (vs. 1-butyl); Δ = +1.8 log units (vs. 1-isopropyl) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from structure [1][2][3] |
Why This Matters
This >10‑fold lipophilicity gap translates into markedly different permeability and protein‑binding profiles, making the target compound preferable when higher membrane partitioning is required.
- [1] PubChem CID 173103126: 1-Butan-2-yldiazepane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-Butan-2-yldiazepane (accessed 2026-04-25). View Source
- [2] PubChem CID 2757270: 1-Butyl-1,4-diazepane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-butyl-1,4-diazepane (accessed 2026-04-25). View Source
- [3] PubChem CID 12236513: 1-(Propan-2-yl)-1,4-diazepane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-isopropyl-1,4-diazepane (accessed 2026-04-25). View Source
